2H-2-Ethyl Candesartan Cilexetil

Description

Properties

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKUBVHJAZIDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101244 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914613-36-8 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914613-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-2-Ethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-2-ETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRT0P1L622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2H-2-Ethyl Candesartan Cilexetil (Candesartan Cilexetil Impurity F)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the known physicochemical properties of 2H-2-Ethyl Candesartan Cilexetil, a significant process-related impurity of the angiotensin II receptor antagonist, Candesartan Cilexetil. As the control of impurities is a critical aspect of drug development and manufacturing, a thorough understanding of their properties is paramount for ensuring the safety and efficacy of the final drug product. This document synthesizes available data with expert insights into the analytical methodologies required for the identification and quantification of this specific impurity.

Introduction: The Significance of this compound in Pharmaceutical Quality

Candesartan cilexetil is a prodrug that is rapidly hydrolyzed to its active form, candesartan, upon absorption from the gastrointestinal tract.[1] It is widely prescribed for the treatment of hypertension and heart failure.[1] During the synthesis of Candesartan Cilexetil, various related substances, or impurities, can be formed. This compound, identified as Impurity F in the European Pharmacopoeia (EP), is a notable process impurity.[2][3] Its structure is closely related to the active pharmaceutical ingredient (API), differing in the position of the ethyl group on the tetrazole ring.

The presence of such impurities, even in minute quantities, can potentially impact the safety and efficacy of the drug. Therefore, regulatory bodies like the European Pharmacopoeia mandate strict control over their levels in the final drug substance. This necessitates a deep understanding of the impurity's physicochemical characteristics to develop robust analytical methods for its detection and quantification.

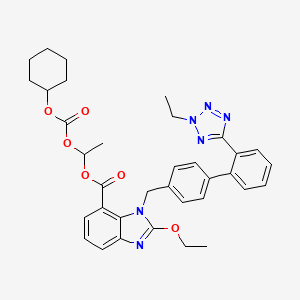

Chemical Identity and Structure

This compound is systematically named (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[3] Its chemical structure is depicted below:

Caption: Chemical Information for this compound.

The key structural difference between this impurity and Candesartan Cilexetil lies in the alkylation of the tetrazole ring. In the parent molecule, the tetrazole ring is unsubstituted (1H-tetrazole), whereas in Impurity F, an ethyl group is attached at the 2-position of the tetrazole ring (2H-2-ethyl-tetrazole). This seemingly minor structural modification can influence its physicochemical properties and its chromatographic behavior.

Physicochemical Properties

Data on the isolated this compound is limited, as it is primarily studied in the context of being an impurity. The following table summarizes the available and predicted data.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₃₅H₃₈N₆O₆ | [1] |

| Molecular Weight | 638.71 g/mol | [1] |

| Appearance | White to off-white solid (presumed) | Inferred from Candesartan Cilexetil |

| Melting Point | 97-99°C | [4] |

| pKa (Predicted) | 3.93 ± 0.10 | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [4] |

Analytical Characterization and Control

The primary context for the analysis of this compound is its identification and quantification as an impurity in Candesartan Cilexetil. High-Performance Liquid Chromatography (HPLC) is the established method for this purpose.

Chromatographic Separation: The European Pharmacopoeia Method

The European Pharmacopoeia provides a validated HPLC method for the separation of Candesartan Cilexetil and its related substances, including Impurity F.[2]

Workflow for Impurity Profiling:

Caption: HPLC Workflow for Impurity Analysis.

Key Chromatographic Parameters (as per EP): [2]

-

Column: Octadecylsilyl silica gel for chromatography (C18).

-

Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent (typically acetonitrile).

-

Detection: UV spectrophotometry at 254 nm.

-

Identification: The identification of Impurity F is based on its relative retention time (RRT) with respect to the principal peak of Candesartan Cilexetil. The RRT for Impurity F is approximately 2.0.

Causality Behind Experimental Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar Candesartan Cilexetil and its impurities based on their hydrophobicity.

-

Gradient Elution: A gradient elution is employed to ensure the timely elution of all impurities with varying polarities, providing good resolution between the main component and its related substances within a reasonable run time.

-

UV Detection at 254 nm: This wavelength is chosen as it provides a good response for both Candesartan Cilexetil and its chromophoric impurities, allowing for their sensitive detection.

Method Validation and System Suitability

Any analytical method used for impurity quantification must be validated according to ICH guidelines to ensure its reliability. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. System suitability tests are performed before each analysis to ensure the chromatographic system is performing adequately. For the analysis of Impurity F, a resolution of not less than 4.0 between the peaks of Impurity A and Impurity B is a critical system suitability requirement, ensuring the separation of closely eluting impurities.[2]

Polymorphism and Stability

Polymorphism

Candesartan Cilexetil is known to exhibit polymorphism, meaning it can exist in different crystalline forms.[7] These different forms can have different physicochemical properties, including solubility and stability. To date, there is no specific information available in the public domain regarding the polymorphic forms of isolated this compound. As an impurity present in small quantities, its polymorphic state is likely influenced by the crystalline form of the bulk Candesartan Cilexetil.

Stability

Stability indicating methods have been developed for Candesartan Cilexetil to demonstrate that the analytical method can accurately measure the drug substance in the presence of its degradation products.[8][9][10] These studies typically involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. While these studies provide insight into the degradation pathways of the parent drug, specific stability data for isolated this compound is not available. It is reasonable to assume that as a structurally similar ester, it would also be susceptible to hydrolysis under acidic and basic conditions.

Conclusion and Future Perspectives

This compound (Impurity F) is a critical quality attribute to be monitored in the production of Candesartan Cilexetil. While a comprehensive physicochemical profile of the isolated impurity is not yet publicly available, the existing data, primarily from pharmacopoeial sources, provides a solid foundation for its analytical control. The established HPLC methods are robust for its identification and quantification, ensuring the quality of the final drug product.

Future research efforts should focus on the isolation and full physicochemical characterization of this compound. This would include definitive determination of its melting point, quantitative solubility in various solvents, pKa, and an investigation into its potential for polymorphism. Detailed stability studies on the isolated impurity would also be invaluable for a more complete understanding of its degradation behavior. Such data would further empower pharmaceutical scientists in the development and manufacturing of safe and effective Candesartan Cilexetil drug products.

References

- European Pharmacopoeia 10.0, Candesartanum cilexetili, 01/2020:2573.

-

SynZeal, Candesartan Cilexetil EP Impurity F, [Link].

-

PubChem, Candesartan cilexetil, [Link].

-

Pharmaffiliates, Candesartan Cilexetil-impurities, [Link].

- Google Patents, US7692023B2 - Candesartan cilexetil polymorphs, .

-

ResearchGate, Stability-Indicating Methods for the Determination of Candesartan Cilexetil in Bulk Drug and Pharmaceutical Formulations, [Link].

-

MDPI, The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions, [Link].

-

ResearchGate, The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions, [Link].

-

Scientific Research Publishing, A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples, [Link].

-

Scholars Research Library, Stability indicating RP-HPLC method development and validation for the simultaneous estimation of candesartan cilexetil and hydrochlorothiazide, [Link].

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. edqm.eu [edqm.eu]

- 3. Candesartan Cilexetil EP Impurity F | 914613-36-8 | SynZeal [synzeal.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US7692023B2 - Candesartan cilexetil polymorphs - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Navigating the Labyrinth of Synthesis: A Technical Guide to the Origin and Control of 2H-2-Ethyl Candesartan Cilexetil

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) is a complex dance of chemical reactions, where the desired product is often accompanied by a cast of closely related impurities. In the manufacturing of Candesartan Cilexetil, a potent angiotensin II receptor antagonist, one such impurity that demands rigorous control is 2H-2-Ethyl Candesartan Cilexetil. This guide provides an in-depth exploration of the origins of this specific impurity, the mechanistic pathways that govern its formation, and robust strategies for its control throughout the synthetic process. By understanding the "why" behind its emergence, we can effectively implement the "how" of its mitigation, ensuring the final API meets the stringent purity requirements of the pharmaceutical industry.

Unraveling the Identity: The Structure of this compound

Candesartan Cilexetil possesses a tetrazole ring, a key structural motif for its pharmacological activity. The nitrogen atoms of this ring are susceptible to alkylation, leading to the formation of regioisomeric impurities. The designation "this compound" refers to the specific isomer where an ethyl group has been attached to the nitrogen atom at the 2-position of the tetrazole ring. This is in contrast to its N-1 ethylated counterpart. The differentiation between these two isomers is crucial for analytical monitoring and control and is typically achieved using advanced spectroscopic techniques like 1D and 2D NMR experiments[1].

The Genesis of an Impurity: Mechanistic Insights into Formation

The formation of this compound is a fascinating example of an intermolecular reaction where the drug molecule itself can be the source of the alkylating agent. Research indicates that the ethoxy group of the candesartan cilexetil molecule can serve as an ethylating species, particularly under certain process conditions[1]. This intermolecular N-alkylation is a notable phenomenon that can occur during key stages of the synthesis, namely the deprotection of the trityl group from the tetrazole ring and subsequent purification steps[1].

Several factors can influence the propensity for this impurity to form:

-

Tautomerism of the Tetrazole Ring: The tetrazole ring of candesartan can exist in two tautomeric forms: 1H and 2H. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature of the reaction medium. The 2H-tautomer presents a more sterically accessible nitrogen atom for alkylation at the N-2 position.

-

Reaction Conditions: The conditions employed during the deprotection of the trityl-protected candesartan cilexetil are critical. Acidic conditions, often used for detritylation, can promote the formation of ethylated impurities[1][2]. Elevated temperatures during this step or during purification can also accelerate the rate of this intermolecular ethylation.

-

Presence of Ethylating Agents: While the ethoxy group of the molecule itself is a primary source, the presence of any external ethylating agents, such as ethanol used as a solvent, could potentially contribute to the formation of this impurity, although the intermolecular pathway is considered a key contributor[1].

Below is a diagram illustrating the proposed mechanism for the formation of N-1 and N-2 ethylated impurities.

Caption: Proposed pathway for the formation of N-ethylated impurities.

Taming the Reaction: Strategies for Control

Effective control of this compound hinges on a multi-pronged approach that encompasses careful process optimization, the use of appropriate analytical tools for monitoring, and robust purification methods.

Process Parameter Optimization

-

Deprotection Conditions: The choice of deprotection agent and conditions is paramount. While acidic conditions are common, exploring milder, neutral deprotection methods can significantly reduce the formation of ethylated impurities[1]. The temperature and duration of the deprotection step should be carefully controlled and minimized to what is necessary for complete reaction.

-

Solvent Selection: The use of non-ethanolic solvents during synthesis and purification can help minimize the risk of external ethylation. Solvents such as acetone, acetonitrile, and ethyl acetate are commonly employed in the synthesis and purification of Candesartan Cilexetil[3][4][5].

-

pH Control: Maintaining a neutral or slightly basic pH during work-up and purification steps can help suppress the formation of the 2H-tautomer and thus reduce the likelihood of N-2 ethylation.

Analytical Monitoring: The Key to Control

Robust analytical methods are essential for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose[6][7]. A well-developed chromatographic method can effectively separate the desired API from its closely related impurities, allowing for accurate quantification.

Table 1: Typical Chromatographic Conditions for Impurity Profiling

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7] | BEH Shield RP18 (e.g., 1.7 µm)[6] |

| Mobile Phase A | Phosphate buffer (e.g., pH 2.5)[7] | 0.01 M phosphate buffer (pH 3.0)[6] |

| Mobile Phase B | Acetonitrile[7] | 95% Acetonitrile with 5% Water[6] |

| Elution | Isocratic or Gradient | Gradient[6] |

| Flow Rate | ~1.0 mL/min[7] | Variable (optimized for separation) |

| Detection | UV at ~215 nm or 254 nm[6][7] | UV at 254 nm and 210 nm[6] |

| Run Time | ~60 min (traditional)[6] | ~20 min[6] |

Purification Strategies

Crystallization is a powerful technique for the purification of Candesartan Cilexetil and the removal of impurities. The choice of solvent system for crystallization is critical to ensure that the API crystallizes out in a pure form, leaving the impurities behind in the mother liquor. Common solvent systems include mixtures of organic solvents like acetone, ethanol, or methanol with an anti-solvent such as water[4].

Experimental Protocols

Synthesis of Candesartan Cilexetil (Illustrative Example)

This protocol is a generalized representation and should be optimized based on laboratory conditions and safety protocols.

-

Alkylation: Trityl Candesartan is reacted with cilexetil chloride in a suitable organic solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate)[3]. The reaction mixture is typically heated to reflux to drive the reaction to completion[3].

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove inorganic salts[3].

-

Deprotection: The trityl-protected Candesartan Cilexetil is dissolved in a suitable solvent mixture (e.g., methanol and toluene) and treated with an acid (e.g., formic acid) or heated to induce deprotection under neutral conditions[1][3]. The reaction is monitored by TLC or HPLC until the starting material is consumed.

-

Isolation and Purification: The crude Candesartan Cilexetil is isolated by evaporation of the solvents. Purification is then carried out by crystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to yield the pure product[4].

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 4. US7692023B2 - Candesartan cilexetil polymorphs - Google Patents [patents.google.com]

- 5. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]

- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Methodological & Application

Abstract

This application note presents a robust, validated, and stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of candesartan and its related substances in bulk drug and pharmaceutical dosage forms. The method is designed to be specific, accurate, precise, and linear over a specified range, ensuring its suitability for quality control and stability studies. The development of this method was guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4][5]

Introduction

Candesartan cilexetil is a potent, long-acting, and selective angiotensin II type 1 (AT1) receptor antagonist. It is a prodrug that is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[6][7] It is widely prescribed for the treatment of hypertension and heart failure.[8][9]

During the synthesis and storage of candesartan cilexetil, various process-related impurities and degradation products can arise.[10] The presence of these related substances, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, it is crucial to have a reliable analytical method to separate, identify, and quantify these impurities to ensure the quality and stability of candesartan formulations.[7] This application note provides a detailed protocol for such a method, developed and validated to meet stringent regulatory requirements.

Method Development Rationale

The primary objective of this method development was to achieve a clear separation between candesartan and its known related substances, as well as any potential degradation products that might form under stress conditions.

Column Selection

A reversed-phase C18 column was selected for this method due to its versatility and proven performance in separating compounds with varying polarities, which is characteristic of candesartan and its impurities.[11] The use of columns with smaller particle sizes (e.g., sub-2 µm in UPLC) can offer improved resolution, higher efficiency, and shorter analysis times.[6]

Mobile Phase Selection and Gradient Elution

A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) was chosen to achieve optimal separation of all analytes. The buffer, typically a phosphate or acetate buffer, is used to control the pH of the mobile phase. Maintaining a consistent pH is critical for the reproducible ionization of the acidic and basic functional groups present in candesartan and its related substances, thereby ensuring consistent retention times. A gradient elution, where the proportion of the organic modifier is increased over time, is necessary to elute the more strongly retained components in a reasonable time with good peak shape.

Detection Wavelength

The selection of the detection wavelength is based on the UV absorption spectra of candesartan and its impurities. A wavelength of 254 nm is commonly used as it provides good sensitivity for candesartan and many of its related substances.[6][12][13] However, some impurities may have different absorption maxima, and therefore, a dual-wavelength detection at 210 nm and 254 nm can be employed for comprehensive impurity profiling.[6][13]

Experimental Protocol

Materials and Reagents

-

Candesartan Cilexetil Reference Standard (CRS) and working standards

-

Known impurity reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (Milli-Q or equivalent)

Chromatographic Conditions

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Candesartan Cilexetil Reference Standard in the mobile phase to obtain a final concentration of 0.1 mg/mL.

-

Sample Solution: For bulk drug, accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of 1.0 mg/mL. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 10 mg of candesartan cilexetil, to a 10 mL volumetric flask. Add about 7 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.

-

Resolution Solution: Prepare a solution containing candesartan cilexetil and a known impurity that is known to elute close to the main peak to check the system suitability.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[1][2][3][4][5] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[8][11] Candesartan cilexetil was subjected to stress conditions including acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidative degradation (3% H2O2), thermal degradation (60°C), and photolytic degradation (UV light).[8][14][15] The chromatograms of the stressed samples were compared with that of an unstressed sample. The method was found to be specific as the candesartan peak was well-resolved from the degradation product peaks.

Linearity and Range

The linearity of the method was established by analyzing a series of solutions of candesartan and its related substances at different concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] For impurities, the range is typically from the reporting threshold to 120% of the specification limit. For the assay of the active substance, the range is typically 80% to 120% of the test concentration.[1] A linear relationship between the peak area and the concentration was observed, with a correlation coefficient (r²) of >0.999 for all analytes.

Accuracy

Accuracy was determined by the recovery of known amounts of candesartan and its impurities spiked into a placebo matrix. The recovery was calculated at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery for all analytes was within the acceptable range of 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day precision): The precision of the method was determined by injecting six replicate samples of the same concentration on the same day.

-

Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same sample on different days, by different analysts, and on different instruments.

The relative standard deviation (RSD) for the peak areas was calculated and found to be less than 2.0% for all analytes, indicating good precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for estimating the LOQ. The determined LOD and LOQ values demonstrated the high sensitivity of the method for the detection and quantification of low levels of impurities.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase, the column temperature, and the flow rate. The method was found to be robust as these small changes did not significantly affect the chromatographic performance, including the resolution between candesartan and its impurities.

System Suitability

System suitability tests are an integral part of the analytical procedure. They are used to verify that the chromatographic system is adequate for the intended analysis. The system suitability was assessed by injecting the resolution solution, and the following parameters were checked:

-

Tailing factor: Should be less than 2.0 for the candesartan peak.[7]

-

Theoretical plates: Should be greater than 2000 for the candesartan peak.

-

Resolution: The resolution between candesartan and the closest eluting impurity should be greater than 2.0.

Visualization of Workflows

Caption: Workflow for the development of the HPLC method for candesartan.

Caption: Overview of the method validation parameters as per ICH Q2(R1).

Conclusion

The developed HPLC method for the determination of candesartan and its related substances is specific, linear, accurate, precise, and robust. The method is stability-indicating and can be used for the routine quality control of candesartan in bulk drug and pharmaceutical formulations, as well as for stability studies. The comprehensive validation ensures that the method is suitable for its intended purpose and meets regulatory expectations.

References

-

A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. (n.d.). National Institutes of Health. Retrieved from [Link]

-

CANDESARTAN CILEXETIL Candesartanum cilexetili. (2014, April 2). European Pharmacopoeia 10.4. Retrieved from [Link]

-

Srinivas, G., Kumar, K., Kanumula, G., Priya, M., & Mukkanti, K. (2012). A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. American Journal of Analytical Chemistry, 3, 704-709. Retrieved from [Link]

-

Srinivas Nayak A, et al. (n.d.). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR CANDESARTAN CILEXETIL IN PURE AND FORMUL. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF CANDESARTAN IN PHARMACEUTICAL DOSAGES FORM. (2013, March 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Candesartan Cilexetil Tablets. (2016, November 18). USP-NF. Retrieved from [Link]

-

Candesartan EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

-

Candesartan Cilexetil Tablets USP. (2019, January 29). PRODUCT MONOGRAPH. Retrieved from [Link]

-

Candesartan Cilexetil. (n.d.). USP 35. Retrieved from [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency (EMA). Retrieved from [Link]

-

(PDF) A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Candesartan Cilexetil USP 2025. (2025, February 14). Trungtamthuoc.com. Retrieved from [Link]

-

Phechkrajang, C., et al. (n.d.). Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Pharmaceutical Chemistry Journal. Retrieved from [Link]

- Method for determining impurities in candesartan cilexetil. (n.d.). Google Patents.

-

Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. (2017, August 1). Mahidol University. Retrieved from [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

-

Candesartan-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

-

ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]

-

Identification, synthesis and structural determination of some impurities of candesartan cilexetil. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. ICH Official web site : ICH [ich.org]

- 4. youtube.com [youtube.com]

- 5. starodub.nl [starodub.nl]

- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. ijpsr.com [ijpsr.com]

- 12. drugfuture.com [drugfuture.com]

- 13. researchgate.net [researchgate.net]

- 14. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]

- 15. murex.mahidol.ac.th [murex.mahidol.ac.th]

Troubleshooting & Optimization

Minimizing the formation of 2H-2-Ethyl Candesartan Cilexetil during synthesis

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing the Formation of 2H-2-Ethyl Candesartan Cilexetil

Introduction

Welcome to the Technical Support Center for Candesartan Cilexetil synthesis. As Senior Application Scientists, we understand the critical importance of impurity control in active pharmaceutical ingredient (API) manufacturing. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address a common challenge in the synthesis of Candesartan Cilexetil: the formation of the N-2 ethylated impurity, this compound (also known as Candesartan Cilexetil EP Impurity F). Our goal is to equip you with the scientific understanding and practical methodologies to minimize the generation of this process-related impurity, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a regioisomeric impurity of Candesartan Cilexetil where an ethyl group is attached to the N-2 position of the tetrazole ring.[1] The formation of this and other impurities is a critical quality attribute to control during drug synthesis, as regulatory agencies require stringent purity profiles for APIs. Uncontrolled levels of such impurities can impact the safety and efficacy of the final drug product.

Q2: What is the primary mechanism behind the formation of this impurity?

A2: The formation of this compound is a result of an N-alkylation reaction on the tetrazole ring.[1] Interestingly, literature suggests that the ethoxy group of the Candesartan Cilexetil molecule itself can act as the ethylating agent in an intermolecular fashion.[1] This side reaction is particularly prevalent during the deprotection of the trityl group from the tetrazole nitrogen under acidic conditions.[1][2] The tetrazole anion is susceptible to alkylation at both the N-1 and N-2 positions, leading to a mixture of isomers.

Q3: At which stage of the synthesis is the 2H-2-Ethyl impurity most likely to form?

A3: The critical step for the formation of this impurity is the acidic deprotection of trityl candesartan cilexetil to yield the final Candesartan Cilexetil product.[1][2] The combination of acidic conditions and the presence of nucleophilic solvents (like methanol or ethanol) can facilitate this unwanted N-alkylation. Prolonged reaction times or elevated temperatures during this step can exacerbate the formation of N-ethylated impurities.[1]

Troubleshooting Guide: Minimizing this compound Formation

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the 2H-2-Ethyl impurity.

Issue 1: High Levels of 2H-2-Ethyl Impurity Detected Post-Deprotection

Root Cause Analysis: The reaction conditions during the trityl deprotection step are likely the primary contributors. Key factors include the choice of acid, solvent, reaction temperature, and duration.

Investigative Workflow:

Sources

Purification strategies to remove 2H-2-Ethyl Candesartan Cilexetil

Welcome to the technical support center for the purification of Candesartan Cilexetil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of process-related impurities, with a specific focus on 2H-2-Ethyl Candesartan Cilexetil.

Introduction

Candesartan Cilexetil is a potent, long-acting angiotensin II receptor blocker used in the treatment of hypertension.[1][2] As a prodrug, its purity is critical to ensure proper conversion to its active form, candesartan, and to minimize potential side effects from impurities. One particularly challenging impurity is this compound, also known as Candesartan Cilexetil EP Impurity F.[3][4][5] This guide will provide practical strategies for its removal and a deeper understanding of its formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is a regioisomeric impurity of Candesartan Cilexetil where an ethyl group is attached to the 2-position of the tetrazole ring.[1][5] Its formation is a known issue that can occur during the synthesis and purification of Candesartan Cilexetil.[1]

The proposed mechanism for its formation involves the intermolecular N-alkylation of the tetrazole ring by the ethoxy group of another Candesartan Cilexetil molecule, particularly under acidic conditions or during prolonged heating.[1] This can happen during the deprotection of trityl candesartan cilexetil or in subsequent purification steps.[1]

Q2: Why is it important to remove this compound?

A2: The presence of impurities, including this compound, can potentially affect the safety and efficacy of the final drug product. Regulatory bodies have strict limits on the levels of impurities in active pharmaceutical ingredients (APIs). Therefore, robust purification strategies are essential to ensure the quality and purity of Candesartan Cilexetil.

Q3: What are the primary analytical methods for detecting and quantifying this impurity?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective methods for the detection and quantification of this compound and other related impurities.[6][7][8][9] These techniques offer high resolution and sensitivity for separating closely related compounds.[6] A reversed-phase C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6][9]

Q4: What are the general purification strategies for removing this compound?

A4: The primary strategies for removing this and other process-related impurities from Candesartan Cilexetil are crystallization and recrystallization.[10][11] These techniques leverage differences in solubility between the desired compound and the impurity in specific solvent systems. Column chromatography can also be employed, particularly at a smaller scale, though it may be less cost-effective for large-scale production.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of Candesartan Cilexetil.

Issue 1: High levels of this compound detected after initial crystallization.

Underlying Cause: The chosen solvent system for crystallization may not be optimal for selectively precipitating Candesartan Cilexetil while leaving the 2H-2-Ethyl impurity in the mother liquor. The cooling rate and final temperature of the crystallization process can also influence the level of impurity co-precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high impurity levels.

Detailed Steps:

-

Solvent System Optimization:

-

Rationale: The solubility of Candesartan Cilexetil and its 2H-2-Ethyl impurity will differ in various solvent mixtures. A well-chosen system will maximize the recovery of the pure product while keeping the impurity dissolved.

-

Action: Evaluate the solvent system. A common and effective system is a mixture of methanol and toluene.[10][11] The ratio can be critical; for instance, a ratio of approximately 10% methanol to 90% toluene by weight has been reported to be effective.[10]

-

-

Cooling Profile Adjustment:

-

Rationale: Rapid cooling can lead to the entrapment of impurities within the crystal lattice of the desired product. A slower, controlled cooling process allows for more selective crystallization.

-

Action: Implement a gradual cooling profile. After dissolving the crude Candesartan Cilexetil at an elevated temperature, allow it to cool slowly to ambient temperature, followed by a hold period at a lower temperature (e.g., 0-5 °C) to maximize yield.

-

-

Recrystallization:

-

Rationale: A second crystallization step will further reduce the level of the entrapped impurity.

-

Action: Perform a recrystallization of the isolated solid using a fresh, optimized solvent system.[10]

-

Issue 2: Poor yield after recrystallization.

Underlying Cause: This can be due to the high solubility of Candesartan Cilexetil in the chosen solvent system, using an excessive amount of solvent, or incomplete precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor recrystallization yield.

Detailed Steps:

-

Minimize Solvent Volume:

-

Rationale: Using a large excess of solvent will keep more of the product in solution, thereby reducing the final yield.

-

Action: Use the minimum amount of hot solvent required to fully dissolve the crude material.

-

-

Analyze the Mother Liquor:

-

Rationale: A significant amount of product may remain in the mother liquor after filtration.

-

Action: Analyze the mother liquor by HPLC to quantify the amount of lost product. If substantial, consider concentrating the mother liquor to obtain a second crop of crystals.

-

-

Optimize Final Crystallization Temperature and Time:

-

Rationale: The solubility of Candesartan Cilexetil is temperature-dependent. A lower final temperature and sufficient time will promote more complete precipitation.

-

Action: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-5 °C) and held for an adequate period before filtration.

-

Experimental Protocols

Protocol 1: Analytical Method for Impurity Profiling by UPLC

This protocol is a representative method for the analysis of Candesartan Cilexetil and its impurities.

| Parameter | Specification |

| Column | Reversed-phase C18, e.g., Acquity UPLC BEH C18, 1.7 µm |

| Mobile Phase A | Phosphate buffer (e.g., 1.32 g (NH4)2HPO4 in 1000 ml H2O, pH adjusted to 3.0 with phosphoric acid)[1] |

| Mobile Phase B | Acetonitrile[1][6] |

| Gradient | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |

| Flow Rate | ~0.3 - 0.5 mL/min |

| Column Temperature | 35-40 °C |

| Detection Wavelength | 254 nm[6] |

| Injection Volume | 1-5 µL |

| Diluent | Acetonitrile/Water mixture |

Protocol 2: Recrystallization of Candesartan Cilexetil to Remove 2H-2-Ethyl Impurity

This protocol is based on methods described in the literature for obtaining high-purity Candesartan Cilexetil.[10][11]

Materials:

-

Crude Candesartan Cilexetil containing 2H-2-Ethyl impurity

-

Methanol, HPLC grade

-

Toluene, HPLC grade

-

Crystallization vessel with overhead stirrer and temperature control

-

Filtration apparatus (e.g., Buchner funnel)

-

Vacuum oven

Procedure:

-

Dissolution:

-

Charge the crude Candesartan Cilexetil into the crystallization vessel.

-

Add a minimal amount of a methanol and toluene mixture (e.g., 10:90 w/w methanol:toluene) to the vessel.[10]

-

Heat the mixture with stirring to reflux until all the solid has dissolved.

-

-

Cooling and Crystallization:

-

Slowly cool the solution to ambient temperature over several hours. Seeding with a small amount of pure Candesartan Cilexetil crystals can be beneficial to induce crystallization.[10]

-

Once crystallization begins, continue to cool the mixture slowly to a lower temperature (e.g., 0-5 °C).

-

Hold the mixture at the lower temperature with gentle stirring for at least 2-4 hours to ensure complete precipitation.

-

-

Isolation and Drying:

-

Filter the crystalline solid using a Buchner funnel and wash the cake with a small amount of cold toluene.

-

Dry the purified Candesartan Cilexetil in a vacuum oven at a temperature of approximately 50-60 °C until a constant weight is achieved.[10]

-

-

Purity Analysis:

-

Analyze the dried product using the UPLC method described in Protocol 1 to confirm the reduction in the this compound impurity to within the desired specification.

-

References

-

A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

- US20050250827A1 - Preparation of candesartan cilexetil in high purity. (n.d.). Google Patents.

-

Havlíček, J., Mandelová, Z., Weisemann, R., Střelec, I., Plaček, L., & Rádl, S. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications, 74(2), 347–362. Retrieved January 23, 2026, from [Link]

-

An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets: Evaluating greenness and whiteness. (2025). Acta Chromatographica, 37(3). AKJournals. Retrieved January 23, 2026, from [Link]

-

CANDESARTAN ANALYSIS METHODS DURING 2000-2020. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

- KR20090029310A - Preparation of high purity candesartan cilexetil. (n.d.). Google Patents.

- WO2005037821A2 - Preparation of candesartan cilexetil. (n.d.). Google Patents.

-

A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. (2023). Retrieved January 23, 2026, from [Link]

-

Candesartan Cilexetil-impurities. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

-

DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR CANDESARTAN CILEXETIL IN PURE AND FORMUL. (n.d.). Retrieved January 23, 2026, from [Link]

-

1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(2-ethyl-2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iajpr.com [iajpr.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(2-ethyl-2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylate | C35H38N6O6 | CID 58852610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpbs.com [ijpbs.com]

- 10. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 11. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]

Technical Support Center: Addressing Matrix Effects in Bioanalytical Assays for Candesartan

Welcome to the technical support center for bioanalytical assays of candesartan. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenges posed by matrix effects. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, moving from foundational knowledge to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding matrix effects in the analysis of candesartan from biological samples.

Q1: What exactly is the "matrix effect" in the context of candesartan bioanalysis via LC-MS/MS?

A: The matrix effect is the alteration of ionization efficiency for an analyte, such as candesartan, due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[2][3][4] In essence, the matrix components interfere with the process of converting candesartan molecules into gas-phase ions in the mass spectrometer's source, leading to erroneous quantitative results.[2][4]

Q2: Why is it so critical to evaluate and mitigate matrix effects in regulated bioanalytical studies?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the evaluation of matrix effects for bioanalytical method validation.[2][5][6][7] Failure to do so can lead to unreliable data, potentially masking safety issues or misrepresenting the pharmacokinetic profile of a drug.[2] For a drug like candesartan, used in managing hypertension, accurate plasma concentration measurements are vital for bioequivalence studies and therapeutic drug monitoring.[8][9] Uncontrolled matrix effects can lead to the rejection of study data by regulatory agencies, causing significant delays and financial losses in the drug development pipeline.[2][10]

Q3: What are the most common sources of matrix effects when analyzing candesartan in human plasma?

A: The primary culprits are endogenous components of the plasma itself.[3] For LC-MS/MS analyses, phospholipids are a major and particularly problematic source of matrix effects.[2][11] Phospholipids are abundant in cell membranes and, due to their amphipathic nature, are often co-extracted with analytes during sample preparation.[12] They tend to elute in the central part of a typical reversed-phase chromatographic run, where many drug compounds, including candesartan, may also elute, causing significant ion suppression.[2] Other sources include salts, proteins, and anticoagulants used during sample collection.[3]

Q4: How does an internal standard (IS) help, and why is a stable isotope-labeled (SIL) version of candesartan considered the gold standard?

A: An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls (QCs). Its purpose is to correct for variability during sample processing and analysis. However, a simple analog IS may not experience the exact same degree of ion suppression or enhancement as the analyte.

A Stable Isotope-Labeled Internal Standard (SIL-IS), such as candesartan-d4 , is the preferred choice and a regulatory expectation where feasible.[8][12][13] A SIL-IS is chemically identical to candesartan but has several hydrogen atoms replaced with deuterium. This means it has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[8][14] Therefore, any matrix effect that suppresses the candesartan signal will suppress the candesartan-d4 signal to a virtually identical degree. By using the peak area ratio of the analyte to the SIL-IS for quantification, the matrix effect is effectively normalized, leading to significantly improved accuracy and precision.[8][12]

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and resolving specific problems related to matrix effects during your candesartan assay.

Problem 1: Poor reproducibility (high %CV) in QC samples, especially between different lots of plasma.

-

Possible Cause: This is a classic sign of a relative matrix effect , where the magnitude of ion suppression or enhancement varies between different sources or lots of the biological matrix. Regulatory guidelines require testing on at least six different lots to assess this variability.[7]

-

Recommended Actions:

-

Review Your Sample Preparation: Simple protein precipitation (PPT) is fast but often results in "dirtier" extracts with high levels of phospholipids, exacerbating matrix effects.[9][11] Consider more rigorous cleanup methods.

-

Implement Advanced Sample Cleanup:

-

Solid Phase Extraction (SPE): SPE is highly effective at removing salts and phospholipids, providing a much cleaner extract than PPT or even Liquid-Liquid Extraction (LLE).[8][11][15]

-

Phospholipid Removal (PLR) Plates/Cartridges: Specialized products like HybridSPE® are designed to specifically target and remove phospholipids while allowing the analyte to pass through, significantly reducing matrix effects.[12][16][17]

-

-

Optimize Chromatography: Increase the chromatographic resolution between candesartan and the co-eluting matrix components. Try a different stationary phase (e.g., C8 instead of C18) or adjust the gradient to better separate the analyte from the region where phospholipids typically elute.[9]

-

Problem 2: Low and inconsistent analyte recovery.

-

Possible Cause: Inefficient sample extraction can lead to low recovery. However, inconsistent recovery is often linked to matrix effects interfering with the extraction process itself or being misinterpreted as poor extraction.

-

Recommended Actions:

-

Evaluate Extraction Efficiency Systematically: Perform a recovery experiment by comparing the analyte response in pre-extraction spiked samples (spiked into matrix before extraction) to post-extraction spiked samples (spiked into matrix extract after extraction). A good method should yield high and consistent recovery (typically >80%).[8]

-

Optimize Extraction pH: Candesartan is an acidic drug. Adjusting the pH of the sample with an acid like formic acid before extraction can improve its partitioning into an organic solvent during LLE or its retention on an SPE sorbent.[14] One study successfully used 2% formic acid as an extraction additive to achieve high recovery.[8]

-

Switch to a More Robust Extraction Method: If using LLE, experiment with different organic solvents.[18] However, transitioning to a well-developed SPE protocol is often the most reliable solution for achieving both high recovery and matrix effect reduction.[8][13]

-

Problem 3: Significant ion suppression or enhancement is confirmed during the matrix factor assessment.

-

Possible Cause: The chosen sample preparation and/or chromatographic conditions are insufficient to remove or separate interfering endogenous components from the analyte at the point of ionization.

-

Recommended Actions:

-

Confirm with Post-Column Infusion: This experiment helps visualize the specific regions in the chromatogram where ion suppression occurs. By infusing a constant flow of candesartan solution post-column and injecting an extracted blank matrix sample, dips in the baseline signal pinpoint the retention times of interfering components.

-

Modify Chromatographic Conditions: If the suppression zone overlaps with the candesartan peak, adjust the LC gradient to shift the analyte's retention time away from this zone.

-

Use a SIL-IS: If not already in use, switching to candesartan-d4 is the most effective way to compensate for consistent matrix effects.[8][14][19] The IS-normalized matrix factor should be close to 1.0, with a %CV of ≤15% across lots.[13][18]

-

Problem 4: Drifting retention times or distorted peak shapes.

-

Possible Cause: While this can be caused by many instrument issues, it can also be a symptom of matrix effects, specifically the buildup of endogenous material on the analytical column or in the MS source.[20]

-

Recommended Actions:

-

Improve Sample Cleanup: This is the most critical step. Cleaner samples prevent the accumulation of matrix components on the column.[12]

-

Incorporate a Diverter Valve: Program the LC system's diverter valve to send the highly polar, early-eluting components (like salts) and late-eluting components (like lipids) to waste instead of into the mass spectrometer. This protects both the column and the MS source.

-

Implement a Column Wash Step: Include a high-organic wash at the end of each gradient run to elute strongly retained matrix components, followed by a thorough re-equilibration step.

-

Key Experimental Protocols & Data

To ensure the integrity of your bioanalytical method, rigorous validation of matrix effects is essential.

Quantitative Assessment of Matrix Effect (Per FDA/ICH M10 Guidance)

This protocol determines the absolute and relative matrix effects by comparing the response of an analyte in a "clean" solution versus its response in an extracted biological matrix.[5][7]

Objective: To ensure that the precision (%CV) of the internal standard-normalized matrix factor across at least six different lots of matrix is ≤15%.[7][13]

Procedure:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Spike candesartan and candesartan-d4 (IS) into the final reconstitution solvent at two concentrations: Low Quality Control (LQC) and High Quality Control (HQC).

-

Set B (Post-Extraction Spike): Extract blank plasma from at least six different individual donors. Spike the extracted matrix (the final supernatant or eluate) with candesartan and IS to the same LQC and HQC concentrations as Set A.

-

Set C (Pre-Extraction Spike / Recovery): Spike candesartan and IS into six different lots of blank plasma before extraction at LQC and HQC concentrations. Process these samples through the entire extraction procedure.

-

-

Analyze and Calculate:

-

Analyze all samples via LC-MS/MS.

-

Calculate Matrix Factor (MF):

-

MF = (Peak Response in Presence of Matrix [Set B]) / (Mean Peak Response in Neat Solution [Set A])

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

-

Calculate IS-Normalized Matrix Factor:

-

IS-Normalized MF = (MF of Analyte) / (MF of IS)

-

-

Calculate Recovery (%):

-

Recovery = (Mean Peak Response of Pre-Extraction Spiked Samples [Set C]) / (Mean Peak Response of Post-Extraction Spiked Samples [Set B]) * 100

-

-

-

Acceptance Criteria:

-

The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six different lots should not be greater than 15%.[13]

-

Comparison of Sample Preparation Techniques

The choice of sample preparation is the most critical factor in mitigating matrix effects.

| Technique | Procedure Simplicity | Throughput | Phospholipid Removal | Matrix Effect Risk | Recommended Use Case |

| Protein Precipitation (PPT) | Very Simple | High | Poor | High | Early discovery, where speed is prioritized over assay ruggedness.[9][11] |

| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Moderate | Can be effective but requires optimization of solvents and pH.[11][14][18] |

| Solid Phase Extraction (SPE) | More Complex | Moderate-High | Excellent | Low | Regulated bioanalysis; provides clean extracts and high, reproducible recoveries.[8][11][15] |

| Phospholipid Removal (PLR) | Simple | High | Superior (>99%) | Very Low | Gold standard for LC-MS/MS when matrix effects are a significant issue.[12][16] |

Workflow Diagram: Troubleshooting Matrix Effects

Caption: A generalized workflow for Solid Phase Extraction (SPE) to minimize matrix effects.

References

-

A simple and rapid determination of candesartan in human plasma by LC- MS/MS. (2017). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies. (n.d.). PubMed Central. [Link]

-

Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma. (n.d.). PubMed Central. [Link]

-

Simultaneous determination of candesartan and hydrochlorothiazide in human plasma by LC-MS/MS. (n.d.). SciELO. [Link]

-

Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]

-

Forjan, M., et al. (2016). Determination of Candesartan in Human Plasma with Liquid Chromatography – Tandem Mass Spectrometry. Acta Chimica Slovenica. [Link]

-

Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. (n.d.). PubMed Central. [Link]

-

Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2023). PubMed Central. [Link]

-

Matrix Effect in Bioanalysis: An Overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]

-

Assessment of matrix effect in quantitative LC-MS bioanalysis. (2020). PubMed Central. [Link]

-

Intra-and inter-day precision determination of candesartan and hydrochlorothiazide quality controls in plasma. (n.d.). ResearchGate. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2024). Lambda Therapeutic Research. [Link]

-

Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). U.S. Food and Drug Administration. [Link]

-

How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). ProPharma. [Link]

-

Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

-

Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches. (2017). ResearchGate. [Link]

-

Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. (2012). PubMed. [Link]

Sources

- 1. bataviabiosciences.com [bataviabiosciences.com]

- 2. eijppr.com [eijppr.com]

- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. fda.gov [fda.gov]

- 8. pharmascholars.com [pharmascholars.com]

- 9. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. elementlabsolutions.com [elementlabsolutions.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Validation & Comparative

A Comparative Guide to the UPLC-Based Validation for the Quantification of 2H-2-Ethyl Candesartan Cilexetil

Introduction: The Imperative of Impurity Profiling in Candesartan Cilexetil

Candesartan Cilexetil is a widely prescribed angiotensin II receptor antagonist used in the management of hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed to its active form, candesartan, upon oral administration.[1] The synthesis and storage of Candesartan Cilexetil can lead to the formation of related substances or impurities, which, even at trace levels, can impact the safety and efficacy of the drug product.[3] Therefore, regulatory agencies mandate stringent control over these impurities.[3] One such potential impurity is 2H-2-Ethyl Candesartan Cilexetil.[4]

The development of a sensitive, specific, and rapid analytical method for the quantification of such impurities is paramount for ensuring the quality of the final drug product. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to conventional HPLC, offering significant advantages in terms of speed, resolution, and sensitivity.[5][6] This guide details a validated UPLC method for the determination of this compound and provides a comparative analysis against traditional HPLC methods.

The UPLC Advantage: A Paradigm Shift in Pharmaceutical Analysis

The core difference between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressure of the system.[6][7] UPLC utilizes sub-2 µm particles, which leads to a significant increase in chromatographic efficiency.[5][8] This translates to:

-

Faster Analysis Times: Shorter columns and higher flow rates can be used without compromising resolution, drastically reducing the overall run time.[5][6]

-

Improved Resolution: The smaller particles provide more theoretical plates, leading to sharper and better-resolved peaks.[8]

-

Enhanced Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, allowing for the detection and quantification of analytes at lower concentrations.[5][8]

-

Reduced Solvent Consumption: Faster run times and smaller column dimensions lead to a significant decrease in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[6]

This guide will demonstrate how these advantages are leveraged to develop a superior analytical method for this compound.

Experimental Protocol: A Validated UPLC Method

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[9] The following UPLC method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]

A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector was employed for this study. The chromatographic separation was achieved on a BEH Shield RP18 column.[13]

Table 1: UPLC Method Parameters

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH Shield RP18 (1.7 µm) |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile:Water (95:5, v/v) |

| Gradient Program | Optimized for separation of Candesartan Cilexetil and its impurities |

| Flow Rate | 0.4 mL/min[14] |

| Column Temperature | 25°C[15] |

| Detection Wavelength | 254 nm and 210 nm[13][16] |

| Injection Volume | 2 µL[14] |

Rationale for Parameter Selection:

-

Column: The BEH Shield RP18 column provides excellent peak shape and retention for a wide range of compounds, including the moderately polar Candesartan Cilexetil and its impurities. The 1.7 µm particle size is the cornerstone of the UPLC technology, enabling high-efficiency separations.

-

Mobile Phase: A phosphate buffer at pH 3.0 was chosen to ensure the ionization state of the analytes is controlled, leading to consistent retention times. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. The gradient elution allows for the effective separation of all relevant compounds within a short timeframe.[14]

-

Detection Wavelength: A dual-wavelength detection at 254 nm and 210 nm ensures that all impurities, including those with different chromophores, are adequately detected.[13][16]

-

Standard Solution: A stock solution of this compound was prepared by accurately weighing and dissolving the reference standard in a suitable diluent. Working standard solutions were prepared by further dilution of the stock solution.

-

Sample Solution: A representative sample of Candesartan Cilexetil drug substance or product was accurately weighed and dissolved in the diluent to achieve a target concentration.[16]

-

Specificity (Forced Degradation) Samples: To demonstrate the stability-indicating nature of the method, Candesartan Cilexetil was subjected to forced degradation under various stress conditions, including acid hydrolysis (1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H2O2), thermal (60°C), and photolytic degradation.[14][15][17][18][19]

Method Validation: A Self-Validating System

The developed UPLC method was rigorously validated for the parameters outlined in the ICH Q2(R1) guidelines.[9]

The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, was evaluated. The chromatograms of the stressed samples showed that the peak for this compound was well-resolved from the main peak of Candesartan Cilexetil and any degradation products, with no interference observed at the retention time of the analyte.[16] The peak purity of the analyte was also confirmed using the PDA detector.

The linearity of the method was established by analyzing a series of solutions containing this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over a specified range with a correlation coefficient (r²) greater than 0.99.[14]

Table 2: Linearity Data

| Parameter | Result | Acceptance Criteria |

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 |

| Range | LOQ to 150% of the specification limit | As per ICH guidelines[9] |

The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a sample matrix. The study was performed at three different concentration levels. The recovery was found to be within the acceptable limits, demonstrating the accuracy of the method.[16]

Table 3: Accuracy (Recovery) Data

| Spiked Level | Mean Recovery (%) | Acceptance Criteria |

| Low | 98.5 | 90% to 110%[16] |

| Medium | 101.2 | 90% to 110%[16] |

| High | 99.8 | 90% to 110%[16] |

The precision of the method was evaluated by performing repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) studies. The relative standard deviation (RSD) of the results was calculated.

Table 4: Precision Data

| Parameter | %RSD | Acceptance Criteria |

| Repeatability | < 2.0% | ≤ 5%[16] |

| Intermediate Precision | < 2.0% | ≤ 5%[16] |

The LOD and LOQ were determined based on the signal-to-noise ratio. The method demonstrated sufficient sensitivity for the detection and quantification of this compound at very low levels.[14]

The robustness of the method was evaluated by intentionally varying critical method parameters such as the flow rate, column temperature, and mobile phase pH. The results remained unaffected by these small variations, indicating the robustness of the method.[14]

Visualizing the Workflow

The following diagram illustrates the key stages of the UPLC method validation process.

Caption: UPLC Method Validation Workflow

Comparison with HPLC Methods: A Clear Winner

While several HPLC methods have been reported for the analysis of Candesartan Cilexetil and its impurities, the validated UPLC method presented here offers significant advantages.[2][15][18]

Table 5: Comparison of UPLC and HPLC Methods

| Parameter | Validated UPLC Method | Typical HPLC Methods |

| Run Time | ~20 minutes[16] | ~60 minutes[16] |

| Resolution | Excellent, baseline separation of all impurities | May require longer run times for adequate separation |

| Sensitivity | High, suitable for trace level impurity analysis | Generally lower than UPLC |

| Solvent Consumption | Significantly lower (up to 80% reduction)[16] | Higher |

| Throughput | High, suitable for routine quality control | Lower |

The shorter run time of the UPLC method significantly increases sample throughput, which is a critical factor in a high-volume quality control environment. Furthermore, the enhanced resolution ensures the accurate quantification of all impurities, including those that may co-elute in an HPLC method. The reduction in solvent consumption not only lowers operational costs but also aligns with the principles of green chemistry.